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Compound of Interest

Compound Name: D-K6L9

Cat. No.: B12370006

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-K6L9 is a synthetic, 15-residue amphipathic peptide with potent anticancer and antimicrobial
properties.[1][2] Its sequence is H-Leu-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-
Leu-Leu-NH2, with specific leucine and lysine residues being D-enantiomers to enhance
proteolytic stability.[1][3] D-K6L9 exerts its cytotoxic effects by selectively targeting and
disrupting the cell membranes of cancer cells, a mechanism initiated by the electrostatic
interaction with phosphatidylserine exposed on the outer leaflet of the tumor cell membrane.[4]
[5][6] This interaction leads to membrane depolarization, pore formation, and ultimately,
necrotic cell death.[4][7]

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of D-
K6L9 using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, along with guidelines for its
purification and characterization.

Data Presentation
Table 1: Materials and Reagents for D-K6L9 Synthesis
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Category Item Specification Supplier Example
Resi Rink Amide MBHA 100-200 mesh, 0.3- Sigma-Aldrich,
esin
Resin 0.8 mmol/g loading Fluorochem
) ) ) Sigma-Aldrich,
Amino Acids Fmoc-L-Leu-OH >99% purity
ChemPep
) Sigma-Aldrich,
Fmoc-D-Leu-OH >99% purity
ChemPep
) Sigma-Aldrich,
Fmoc-L-Lys(Boc)-OH >99% purity
ChemPep
] Sigma-Aldrich,
Fmoc-D-Lys(Boc)-OH >99% purity
ChemPep
HBTU (2-(1H-
benzotriazol-1- ) )
) ) Sigma-Aldrich,
Coupling Reagents yD-1,1,3,3- >98% purity
) Aapptec
tetramethyluronium
hexafluorophosphate)
DIPEA (N,N-
Diisopropylethylamine  >99.5% purity Sigma-Aldrich
)
Deprotection Reagent  Piperidine >99% purity Sigma-Aldrich
DMF (N,N- _ _
Solvents ] ) Anhydrous, >99.8% Sigma-Aldrich
Dimethylformamide)
DCM
) Anhydrous, >99.8% Sigma-Aldrich
(Dichloromethane)
Methanol ACS grade Sigma-Aldrich
Diethyl ether Anhydrous Sigma-Aldrich
TFA (Trifluoroacetic . :
Cleavage Reagents ) Reagent grade, >99%  Sigma-Aldrich
aci
Phenol Crystal, >99% Sigma-Aldrich
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Water Deionized -
Thioanisole >99% Sigma-Aldrich
1,2-Ethanedithiol _ _
>98% Sigma-Aldrich
(EDT)
Purification Acetonitrile (ACN) HPLC grade Fisher Scientific
Water HPLC grade Fisher Scientific
TFA HPLC grade Fisher Scientific

Table 2: Quantitative Parameters for D-K6L9 Synthesis
(0.1 mmol scale)

Parameter Value Notes

Resin Substitution 0.4 mmol/g

Starting Resin Quantity 250 mg

Fmoc-Amino Acid Excess 4 equivalents Relative to resin loading
HBTU Excess 3.9 equivalents Relative to resin loading
DIPEA Excess 8 equivalents Relative to resin loading
Deprotection Solution 20% Piperidine in DMF viv

Cleavage Cocktail (Reagent K) 10 mL Per gram of resin

Expected Crude Peptide Yield 70-85%

Expected Purity (Post-
p- o W ( >95%
Purification)

Experimental Protocols
Resin Preparation and Swelling

e Place 250 mg of Rink Amide MBHA resin in a solid-phase synthesis vessel.
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e Add 5 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with
gentle agitation.

¢ Drain the DMF.

Fmoc-SPPS Cycle for D-K6L9

The following deprotection and coupling steps are repeated for each amino acid in the D-K6L9
sequence (H-Leu-Lys(Boc)-Leu-Leu-Lys(Boc)-Lys(Boc)-Leu-Leu-Lys(Boc)-Lys(Boc)-Leu-Leu-
Lys(Boc)-Leu-Leu-NH2), starting from the C-terminal Leucine. Remember to use the
corresponding D-amino acids at the specified positions (Leucines 3 and 8, and lysines 6, 9,
and 13 are D enantiomers).[3]

2.1. Fmoc Deprotection:

Add 5 mL of 20% piperidine in DMF to the resin.

Agitate for 5 minutes at room temperature.

Drain the solution.

Repeat steps 1-3 one more time.

Wash the resin thoroughly with DMF (5 x 5 mL).

2.2. Amino Acid Coupling:

In a separate vial, dissolve 4 equivalents of the next Fmoc-amino acid and 3.9 equivalents of
HBTU in 2 mL of DMF.

Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.

Add the activated amino acid solution to the deprotected resin.

Agitate the mixture for 1-2 hours at room temperature.

Drain the coupling solution.

Wash the resin with DMF (3 x 5 mL).
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e To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (blue
beads), repeat the coupling step.

Cleavage and Deprotection

 After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-
resin with DCM (3 x 5 mL) and dry it under vacuum for at least 1 hour.

o Prepare the cleavage cocktail "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5%
thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[8][9] Caution: Prepare and use in a well-
ventilated fume hood.

e Add 2.5 mL of the cleavage cocktail to the dried peptide-resin.

o Agitate the mixture at room temperature for 2-3 hours.

« Filter the resin and collect the filtrate containing the cleaved peptide.

e Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

» Precipitate the crude peptide by adding the TFA filtrate dropwise to a 50 mL centrifuge tube
containing 40 mL of cold diethyl ether.

o Centrifuge the mixture at 4000 rpm for 10 minutes.
o Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 20 mL).

» Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.

Peptide Purification and Characterization

 Purification by RP-HPLC:
o Dissolve the crude peptide in a minimal amount of a solution like 50% acetonitrile in water.
o Purify the peptide using a preparative C18 reverse-phase HPLC column.

o Use a linear gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile
(Solvent B). A typical gradient might be 20-60% Solvent B over 40 minutes.
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o Monitor the elution profile at 220 nm and collect the fractions corresponding to the main

peak.
o Analyze the collected fractions by analytical RP-HPLC to confirm purity.
o Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
o Characterization by Mass Spectrometry:

o Confirm the identity of the purified peptide by electrospray ionization mass spectrometry
(ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass

spectrometry.

o The expected monoisotopic mass for D-K6L9 (CO90H174N22015) is approximately
1803.39 Da. The observed mass may vary slightly due to protonation.

Visualizations
D-K6L9 Synthesis Workflow
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2. Tterative Synthesis Cycle

Repeat for 3. Final Steps

14 cycles

1. Resin Preparation

Swell in DMF

Cleavage from Resin
& Side-chain Deprotection
(Reagent K)

Fmoc Deprotection
(20% Piperidine/DMF)

Amino Acid Coupling
(Fmoc-AA, HBTU, DIPEA)

Precipitation g Mass Spectrometry
Rink Amide Resin (Cold Ether) RP-HPLC Purification (ESIMS / MALDI-TOF)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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